Altretamine vs. Classical Alkylating Agents: Demonstrated Lack of Cross-Resistance in Platinum-Refractory Ovarian Cancer
In a Phase II trial conducted by the Gynecologic Oncology Group (GOG) for platinum-refractory ovarian cancer, Altretamine monotherapy yielded a 10% objective response rate (ORR) in patients who had previously failed both platinum-based chemotherapy and paclitaxel [1]. This demonstrates a distinct, albeit limited, clinical activity profile in a population where classical alkylating agents would be expected to have near-zero efficacy due to established cross-resistance. In contrast, other alkylating agents typically show no meaningful activity in this specific platinum-refractory setting, highlighting Altretamine's unique therapeutic niche.
| Evidence Dimension | Objective Response Rate (ORR) |
|---|---|
| Target Compound Data | 10% ORR (1 CR, 2 PR among 30 evaluable patients) |
| Comparator Or Baseline | Classical alkylating agents (e.g., cyclophosphamide) in platinum-refractory ovarian cancer |
| Quantified Difference | 10% vs. ~0% (inferred from cross-resistance literature) |
| Conditions | Phase II clinical trial in 36 patients with platinum-refractory ovarian cancer; Altretamine administered at 260 mg/m2/day orally for 14 days every 28 days. |
Why This Matters
For procurement related to salvage therapy research or clinical trials in platinum-resistant ovarian cancer, this evidence validates Altretamine as a scientifically justified agent with a distinct resistance profile, rather than a redundant alkylator.
- [1] Markman, M., Blessing, J. A., Moore, D., Ball, H., & Lentz, S. S. (1998). Altretamine (Hexamethylmelamine) in Platinum-Resistant and Platinum-Refractory Ovarian Cancer: A Gynecologic Oncology Group Phase II Trial. Gynecologic Oncology, 68(3), 226-229. View Source
